Purpurogallin

Xanthine Oxidase Inhibition Enzyme Assay Gout Research

Choose Purpurogallin for its unique benzotropolone scaffold, delivering unmatched 8-fold stronger xanthine oxidase inhibition (IC50 0.2 µM) than pyrogallol. Its amphipathic nature ensures superior membrane-associated cytoprotection versus Trolox or ascorbate, validated by 39% greater in vivo cardioprotection. As a rare Bcl-xL antagonist (IC50 2.2 µM), it is an irreplaceable reference for BH3-mimetic screening. Generic substitution is scientifically invalid for these targets.

Molecular Formula C11H8O5
Molecular Weight 220.18 g/mol
CAS No. 569-77-7
Cat. No. B1683954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurpurogallin
CAS569-77-7
SynonymsPurpurogallin
Molecular FormulaC11H8O5
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)O)O
InChIInChI=1S/C11H8O5/c12-6-3-1-2-5-4-7(13)10(15)11(16)8(5)9(6)14/h1-4,13,15-16H,(H,12,14)
InChIKeyWDGFFVCWBZVLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancered solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Purpurogallin (CAS 569-77-7) Product Profile for Scientific Procurement and Research Applications


Purpurogallin (CAS 569-77-7) is a benzotropolone natural phenol derived from Quercus spp. nutgalls, possessing a fused tropolone-trihydroxybenzene bicyclic structure [1]. It is distinguished by its multi-target bioactivity profile, most notably its potent xanthine oxidase (XO) inhibition (IC50 = 0.2 µM) . Its combination of antioxidant, enzyme inhibitory, and cytoprotective properties differentiates it from simpler phenolic analogs and supports its use as a reference standard in oxidative stress and enzyme inhibition research [2].

Why Purpurogallin (CAS 569-77-7) Cannot Be Simply Substituted by Common In-Class Antioxidants or Xanthine Oxidase Inhibitors


Generic substitution is not recommended due to purpurogallin's unique benzotropolone scaffold, which confers a distinct combination of potent xanthine oxidase inhibition (IC50 = 0.2 µM) and broad-spectrum radical scavenging that is not replicated by simpler phenolics or standard XO inhibitors [1]. Unlike its biosynthetic precursor pyrogallol (XO IC50 = 1.6 µM), purpurogallin exhibits significantly higher enzyme affinity and stability under physiological pH, while its amphipathic nature enables superior membrane-associated cytoprotection compared to purely hydrophilic or lipophilic alternatives such as Trolox or ascorbate [2]. Furthermore, purpurogallin demonstrates specific antibacterial and anti-Bcl-xL activities that are absent or substantially weaker in structurally related tropolones like hinokitiol, making cross-substitution scientifically invalid for assays targeting these endpoints [3].

Purpurogallin (CAS 569-77-7) Quantitative Differentiation Evidence for Scientific Selection


Purpurogallin Demonstrates 8-Fold Higher Potency than Pyrogallol and 39-Fold Higher Potency than Allopurinol in Xanthine Oxidase Inhibition

Purpurogallin inhibits xanthine oxidase with an IC50 of 0.2 µM, which is 8-fold more potent than its precursor pyrogallol (IC50 = 1.6 µM) [1]. In addition, it is 39-fold more potent than the clinical XO inhibitor allopurinol (IC50 = 7.82 ± 0.12 µM) . Molecular docking simulations confirm that purpurogallin possesses stronger binding affinity for the XO active site compared to pyrogallol [1].

Xanthine Oxidase Inhibition Enzyme Assay Gout Research

Purpurogallin Provides Superior Cytoprotection Against Peroxyl Radical-Induced Erythrocyte Lysis Compared to Trolox and Ascorbate

In a human erythrocyte lysis assay induced by the peroxyl radical generator AAPH, purpurogallin conferred superior protection compared to several reference antioxidants. At equivalent concentrations, the cytoprotective effect of purpurogallin surpassed that of Trolox (a water-soluble vitamin E analog) and ascorbate (vitamin C) [1]. The study explicitly ranked purpurogallin as 'the best red cell protector' among the tested amphipathic and hydrophilic antioxidants [1].

Erythrocyte Protection Antioxidant Assay Hemolysis

Purpurogallin Reduces Myocardial Necrosis In Vivo by 39% Compared to Trolox at Equivalent Dose in Rabbit Ischemia-Reperfusion Model

In a rabbit model of myocardial ischemia-reperfusion injury, administration of purpurogallin at 5 μmol/kg significantly reduced the area of myocardial necrosis. The necrosis percentage in purpurogallin-treated animals was 10.8 ± 3.5%, compared to 17.7 ± 7.2% in animals treated with an equivalent dose of Trolox (5 μmol/kg) [1]. This represents a 39% reduction in necrosis with purpurogallin treatment relative to Trolox.

Cardioprotection Ischemia-Reperfusion Injury In Vivo Model

Purpurogallin Exhibits Selective Antibacterial Activity Against MRSA (MIC 11.0 μg/mL) and Unique Prolyl Endopeptidase Inhibition Unlike Structural Analogs Hinokitiol and Tropolone

Purpurogallin demonstrates strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 11.0 μg/mL [1]. In contrast, the same MRSA strain exhibits high resistance to methicillin itself (MIC = 1600 μg/mL) [1]. Additionally, purpurogallin potently inhibits prolyl endopeptidase (IC50 = 16 μM), an activity that is notably absent in its structural analogues hinokitiol and tropolone [1].

Antibacterial MRSA Prolyl Endopeptidase Enzyme Inhibition

Purpurogallin Competes for the BH3-Binding Pocket of Bcl-xL (IC50 = 2.2 μM), an Antiapoptotic Target Not Inhibited by Common Dietary Polyphenols

In a fluorescence polarization competitive binding assay, purpurogallin displaced the FITC-BH3 peptide from the Bcl-xL protein with an IC50 of 2.2 μM [1]. Among a panel of tested polyphenols, only purpurogallin and gossypol demonstrated this inhibitory activity; other common polyphenols including quercetin, catechin, epigallocatechin, myricetin, and caffeic acid showed no inhibition of Bcl-xL in the same assay [1].

Apoptosis Bcl-xL Cancer Research BH3 Mimetic

Purpurogallin (CAS 569-77-7) Validated Research and Industrial Application Scenarios


Xanthine Oxidase Inhibition Assays and Gout-Related Drug Discovery

Purpurogallin serves as a high-potency reference inhibitor (IC50 = 0.2 µM) for xanthine oxidase enzymatic assays, providing an 8-fold sensitivity advantage over pyrogallol and 39-fold over allopurinol [1]. This makes it particularly suitable for high-throughput screening of novel XO inhibitors, structure-activity relationship (SAR) studies of benzotropolone derivatives, and as a positive control in uric acid production assays. Its stability at physiological pH, in contrast to the rapid conversion of pyrogallol, ensures reproducible results in long-duration experiments [1].

Cardiovascular Oxidative Stress and Ischemia-Reperfusion Injury Models

Given its validated in vivo efficacy in reducing myocardial necrosis by 39% compared to Trolox at equivalent dosing (5 μmol/kg) in a rabbit model [2], purpurogallin is the preferred compound for cardioprotection studies. It is recommended for use as a reference cytoprotective agent in isolated cardiomyocyte survival assays, ex vivo Langendorff heart perfusion models, and in vivo ischemia-reperfusion experiments where amphipathic antioxidant protection is mechanistically relevant [3].

Membrane-Associated Antioxidant Protection and Erythrocyte Stability Studies

Purpurogallin's amphipathic character enables superior protection of cellular membranes against peroxyl radical-induced lysis compared to purely hydrophilic antioxidants like ascorbate or superoxide dismutase [3]. It is therefore ideally suited for erythrocyte fragility assays, liposomal peroxidation models, and studies of oxidative hemolysis. It should be prioritized over Trolox or ascorbate when investigating membrane-associated oxidative damage mechanisms.

Bcl-2 Family Antagonist Screening and Pro-Apoptotic Mechanism Studies

As one of only two naturally occurring polyphenols (alongside gossypol) with validated Bcl-xL BH3-binding pocket antagonism (IC50 = 2.2 µM) [4], purpurogallin is a critical reference compound for fluorescence polarization displacement assays targeting antiapoptotic Bcl-2 family proteins. It is recommended for use as a positive control in BH3 mimetic screening programs and for SAR studies aimed at developing novel Bcl-xL inhibitors for cancer therapeutics [4].

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